molecular formula C14H15NO3 B1267298 (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol CAS No. 243640-27-9

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol

Cat. No. B1267298
M. Wt: 245.27 g/mol
InChI Key: IRFMPRSXHIYMRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol and related compounds often involves complex reactions, including the use of chlorinated precursors, methanol as a solvent or reactant, and specific catalysts to achieve desired structural configurations. For instance, Bellesia et al. (2001) demonstrated the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol to produce dimethoxy derivatives under mild conditions (Bellesia et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various analytical techniques, such as X-ray crystallography, which has revealed detailed structural information. For example, Yin et al. (2010) synthesized a novel dimer and analyzed its crystal structure, offering insights into the structural aspects of similar compounds (Yin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol involves its participation in various reactions, including methoxylation and hydroxymethylation, influenced by the reaction conditions such as the presence of oxygen or nitrogen. Sugiyama et al. (1982) investigated the UV-irradiation of methyl 4-pyridinecarboxylate in methanol, revealing that the reaction atmosphere significantly affects the methoxylation position on the pyridine ring (Sugiyama et al., 1982).

Scientific Research Applications

Electrocatalytic Reduction of CO2

(Yan, Gu, & Bocarsly, 2014) discuss the role of pyridinyl-based compounds in the electrocatalytic reduction of carbon dioxide to methanol. The study highlights the significance of pyridinium/pyridinyl redox couples and their hydrogen-bonded dimers in this process.

Pharmaceutical Applications

(Habernickel, 2002) explores the use of similar compounds in the pharmaceutical industry, particularly as serotonin 5HT2A receptor antagonists.

Photodimerization Reactions

(Yamada & Kawamura, 2012) report on the [4 + 4] photodimerization of azaanthracenes, controlled by cation-π interactions involving pyridinium and benzene rings, a process relevant in organic synthesis.

Chemical Synthesis and Reactions

Research by (Çetinkaya et al., 2011) investigates the selective O-demethylation in bromination of dimethoxyphenyl compounds, which is crucial in synthetic chemistry.

Organocatalysis

(Lattanzi, 2006) focuses on the use of pyrrolidinemethanols in organocatalysis, specifically in the enantioselective Michael addition of malonate esters to nitroolefins.

Molecular Engineering

(Dreos et al., 2001) describe the creation of molecular boxes using cobaloxime units and 4-pyridinylboronic acid, demonstrating applications in molecular engineering.

Biocatalytic Synthesis

(Chen et al., 2021) discuss the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using E. coli, highlighting green and efficient synthetic methods.

Synthetic Methodologies

(Hu & Shan, 2020) provide insights into the synthetic methods for related dimethoxyphenyl compounds, emphasizing green chemistry approaches.

Antioxidant Activities

(Artunç et al., 2020) study phenol derivatives derived from dimethoxyphenyl compounds, focusing on their antioxidant activities and potential pharmaceutical applications.

Chiral Intermediate Production

(Ni, Zhou, & Sun, 2012) report on the production of a key chiral intermediate of Betahistine, showcasing the importance of these compounds in drug synthesis.

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMPRSXHIYMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310921
Record name (2,3-dimethoxyphenyl)(4-pyridinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol

CAS RN

243640-27-9
Record name α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243640-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-dimethoxyphenyl)(4-pyridinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl)
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Synthesis routes and methods I

Procedure details

In a 2 L flask, 72 g of veratrole was dissolved in 300 g of tetrahydrofuran and 155.3 g of butyllithium in toluene was added at temperatures from −10° C. to over 30° C. The mixture was stirred from 1-4 hours at ambient temperature. Then 40 g of 4-pyridinecarboxaldehyde (9) in 180 mL of toluene was added around ambient temperature. The reaction mixture was stirred from 30 minutes to 5 hours. The solution was then cooled to around 5° C. and quenched with 200 mL of water. The phases were separated and the organic phase was distilled to remove the tetrahydrofuran. The residue was taken up in toluene at −5° C. The 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) was collected by filtration and washed with 60 g of toluene.
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Synthesis routes and methods II

Procedure details

In Scheme N, step a, 4-pyridinecarboxaldehyde (9) is reacted with lithiated veratrole to give 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) as described previously in Scheme F, step d.
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Synthesis routes and methods III

Procedure details

In yet another embodiment, there is provided a process for preparing (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3) comprising the steps of: a) reacting lithiated veratrole with 4-pyridinecarboxaldehyde (9) in the presence of a suitable aprotic solvent to provide 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10); b) subjecting 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) to catalytic hydrogenation to provide 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11); c) reacting 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) with a suitable 4-fluorophenylacetylating reagent, in the presence of a suitable base and a suitable solvent to provide 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]-N-2-(4-fluorophen-1-oxo-ethyl)piperidine (20); d) reacting 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]-N-2-(4-fluorophen-1-oxo-ethyl)piperidine (20) with a suitable reducing agent in the presence of a suitable solvent to provide α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5); e) reacting α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (5) with (2S,3S)-(+)-di-(p-anisoyl)tartaric acid to give a racemic mixture of (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3a) and (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3b); f) separating the (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3b) from the (S)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3a) by selective crystallization; and g) reacting the (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, (2S,3S)-(+)-di-(p-anisoyl)tartaric acid salt (3a) with a suitable base to give (R)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (3).
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